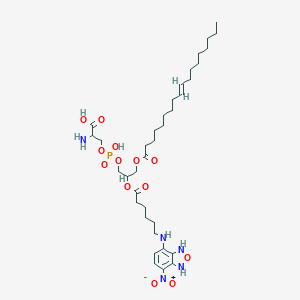
2,4-Diphenyl-1H-pyrrole
Descripción general
Descripción
2,4-Diphenyl-1H-pyrrole is a chemical compound with the molecular formula C16H13N . It has a molecular weight of 219.29 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,4-Diphenyl-1H-pyrrole can be represented by the linear formula C16H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Diphenyl-1H-pyrrole are not available in the search results, pyrrole, a related compound, is known to undergo a variety of reactions. For instance, the Paal-Knorr pyrrole condensation is a well-known reaction involving pyrrole .Physical And Chemical Properties Analysis
2,4-Diphenyl-1H-pyrrole is a solid at room temperature . It has a molecular weight of 219.29 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are available .Aplicaciones Científicas De Investigación
Chemical Properties
“2,4-Diphenyl-1H-pyrrole” is a compound with the molecular formula C16H13N and a molecular weight of 219.29 . It is typically stored at room temperature under an inert atmosphere .
Medicinal Applications
Pyrrole subunits, such as the one in “2,4-Diphenyl-1H-pyrrole”, have diverse applications in therapeutically active compounds . These include:
Antifungal and Antibacterial Properties: Pyrrole-based compounds have been used in the development of fungicides and antibiotics .
Anti-inflammatory Drugs: Pyrrole derivatives are known to have anti-inflammatory properties and have been used in the development of anti-inflammatory drugs .
Cholesterol Reducing Drugs: Compounds with pyrrole subunits have been used in the creation of cholesterol reducing drugs .
Antitumor Agents: Pyrrole-based compounds have been used in the development of antitumor agents .
Inhibition of Reverse Transcriptase: Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Gas Chromatography
“2,4-Diphenyl-1H-pyrrole” has been studied using gas chromatography, a technique used for separating and analyzing compounds that can be vaporized without decomposition .
Safety and Hazards
2,4-Diphenyl-1H-pyrrole has a GHS07 signal word, indicating a warning. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2,4-diphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBPQTRUHOMNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186411 | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-1H-pyrrole | |
CAS RN |
3274-56-4 | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diphenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 2,4-Diphenylpyrrole?
A: 2,4-Diphenylpyrrole is characterized by a pyrrole ring substituted with phenyl groups at the 2 and 4 positions. While its molecular formula (C16H13N) and weight (219.28 g/mol) provide basic information, spectroscopic data offers a deeper understanding of its structure. For instance, [] describes the use of nuclear magnetic resonance (NMR) spectroscopy to confirm the successful synthesis of 2,4-Diphenylpyrrole.
Q2: What is the significance of the nitrogen atom in the pyrrole ring of 2,4-Diphenylpyrrole?
A: The nitrogen atom in the pyrrole ring plays a crucial role in the reactivity and potential applications of 2,4-Diphenylpyrrole. [] highlights that this nitrogen participates in a unique rearrangement during the formation of tetraarylazadipyrromethenes, a class of compounds with applications in various fields.
Q3: How can 2,4-Diphenylpyrrole be synthesized?
A: Several synthetic routes to 2,4-Diphenylpyrrole exist. One approach involves reacting α-phenyl-β-benzoylpropionitrile with a reducing agent, leading to the formation of 2,4-diphenyl-2-pyrroline, which is subsequently dehydrogenated to yield 2,4-Diphenylpyrrole []. Another method utilizes γ-bromodypnone as a starting material for the synthesis of N-aryl-substituted pyrroles, including 2,4-Diphenylpyrrole [].
Q4: What is the role of 2,4-Diphenylpyrrole in the synthesis of tetraarylazadipyrromethenes?
A: Research indicates that 2,4-Diphenylpyrrole acts as a crucial building block in the formation of tetraarylazadipyrromethenes []. Specifically, it can react with 3,5-diphenyl-2H-pyrrol-2-imine, leading to the formation of the desired tetraarylazadipyrromethene product. This reaction pathway highlights the importance of 2,4-Diphenylpyrrole in accessing this class of compounds.
Q5: Can the structure of 2,4-Diphenylpyrrole be modified, and what are the potential implications of such modifications?
A: Yes, the structure of 2,4-Diphenylpyrrole can be modified, particularly at the nitrogen atom. Researchers have explored the synthesis of N-alkyl-2,4-Diphenylpyrroles and investigated their fragmentation patterns using mass spectrometry []. Understanding the impact of structural modifications on a compound's properties is crucial, particularly in the context of SAR (Structure-Activity Relationship).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)







![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)